molecular formula C11H23N3O B7985277 N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7985277
M. Wt: 213.32 g/mol
InChI Key: HGEHQELYOKEUQG-LLVKDONJSA-N
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Description

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an aminoethyl group, and an isopropyl-acetamide moiety, which together contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the aminoethyl moiety.

    Attachment of the Isopropyl-acetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropyl-acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, each with distinct chemical and biological properties.

Scientific Research Applications

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHQELYOKEUQG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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